1-Bromo-3-fluoro-5-(fluoromethyl)benzene
Overview
Description
1-Bromo-3-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H5BrF2 It is a derivative of benzene, characterized by the presence of bromine, fluorine, and fluoromethyl groups attached to the benzene ring
Scientific Research Applications
1-Bromo-3-fluoro-5-(fluoromethyl)benzene has several scientific research applications:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-(fluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, amines.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, potassium carbonate.
Major Products:
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms can stabilize the transition state, facilitating the substitution process .
Comparison with Similar Compounds
1-Bromo-3-fluoro-5-methylbenzene: Similar structure but with a methyl group instead of a fluoromethyl group.
1-Bromo-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group, leading to different reactivity and applications.
1-Bromo-3-chloro-5-fluorobenzene: Contains a chlorine atom, which affects its chemical properties and reactivity.
Uniqueness: 1-Bromo-3-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(fluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUOYKLCOQRKDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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